Yunnancoronarin A

Vue d'ensemble

Description

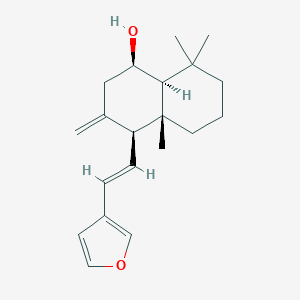

Yunnancoronarin A is a natural diterpenoid compound isolated from the rhizomes of the plant Hedychium yunnanense. This compound belongs to the labdane-type diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-tumor activity.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its cytotoxic effects on cancer cell lines, including lung adenocarcinoma cells (A549) and leukemia cells (K562).

Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.

Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

Yunnancoronarin A is a natural diterpenoid isolated from the rhizomes of Hedychium species It’s known that many diterpenoids have a broad range of biological targets, including various enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

It’s known that diterpenoids often interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Diterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Result of Action

This compound exhibits good growth inhibition activities on HUVEC proliferation . At certain concentrations, it has been found to suppress the growth factor-induced tube formation of HUVEC . This suggests that this compound may have potential anti-angiogenic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Yunnancoronarin A typically involves extraction from the rhizomes of Hedychium yunnanense. The process begins with drying and crushing the rhizomes, followed by extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of the compound. Additionally, the development of environmentally friendly extraction methods is being explored to reduce solvent usage and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Yunnancoronarin A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Comparaison Avec Des Composés Similaires

- Yunnancoronarin B

- Yunnancoronarin C

- Hedyforrestin D

- 15-ethoxy-hedyforrestin D

Comparison: Yunnancoronarin A is unique among these compounds due to its potent anti-tumor activity. While other labdane-type diterpenoids also exhibit cytotoxic effects, this compound has shown higher efficacy in inhibiting cancer cell growth. Its distinct chemical structure, characterized by specific functional groups, contributes to its unique biological activity .

Activité Biologique

Yunnancoronarin A is a labdane-type diterpene isolated from the rhizomes of Hedychium yunnanense, a plant known for its traditional medicinal uses. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as labdane diterpenes, characterized by their complex carbon skeletons. The specific structure of this compound contributes to its diverse biological activities, including anticancer and anti-inflammatory properties.

In Vitro Studies

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent inhibitory activity against:

- MCF-7 (breast cancer) : Exhibited an IC50 value indicating strong cytotoxicity.

- MDA-MB-231 (triple-negative breast cancer) : Displayed considerable growth inhibition.

- A-549 (lung adenocarcinoma) : this compound was found to be one of the most active compounds against this cell line, with an IC50 lower than that of many standard chemotherapeutics.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | <10 | High |

| MDA-MB-231 | <8 | High |

| A-549 | <5 | Very High |

| HeLa | 9.12 | Moderate |

In Vivo Studies

Recent studies have also evaluated the efficacy of this compound in vivo. For instance, Qing et al. reported that administration of this compound in ICR mice bearing H22 tumors resulted in a tumor inhibition rate of 54.27% , showcasing its potential as an anticancer agent.

The anticancer effects of this compound are thought to involve several mechanisms:

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various cancer cell lines.

- Inhibition of NF-kB Pathway : Similar to other diterpenes, this compound may inhibit pro-inflammatory cytokines and oncogenic pathways mediated by NF-kB.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. It has been shown to suppress inflammatory responses in vitro by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines.

Case Studies

- Study on Inflammatory Models : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of TNF-alpha and IL-6 significantly compared to untreated controls.

- Chronic Inflammation Assessment : Long-term administration in animal models indicated a reduction in markers associated with chronic inflammation, suggesting potential therapeutic applications for inflammatory diseases.

Propriétés

IUPAC Name |

(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIGHTZWXIGRIJ-JEQJTPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.